![molecular formula C7H7Br2NS B13538321 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)
2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the bromination of thieno[3,2-c]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[3,2-c]pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Wirkmechanismus
The mechanism of action of 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-dichloro-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 2,3-diiodo-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 2,3-difluoro-4H,5H,6H,7H-thieno[3,2-c]pyridine
Uniqueness
2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to the presence of bromine atoms, which can influence its reactivity and the types of reactions it can undergo. Bromine atoms are larger and more polarizable compared to chlorine or fluorine, which can affect the compound’s electronic properties and its interactions with other molecules.
Eigenschaften
Molekularformel |
C7H7Br2NS |
|---|---|
Molekulargewicht |
297.01 g/mol |
IUPAC-Name |
2,3-dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H7Br2NS/c8-6-4-3-10-2-1-5(4)11-7(6)9/h10H,1-3H2 |
InChI-Schlüssel |
GQBCHQYYNZTFLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1SC(=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


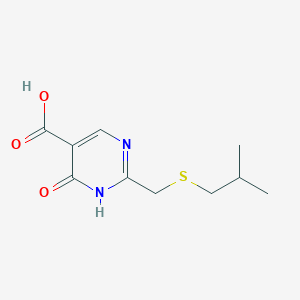
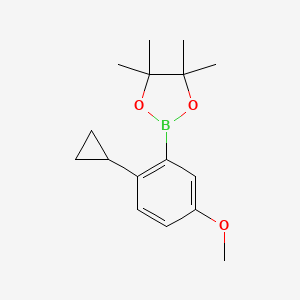
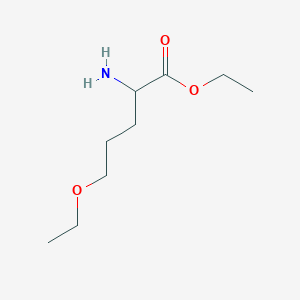



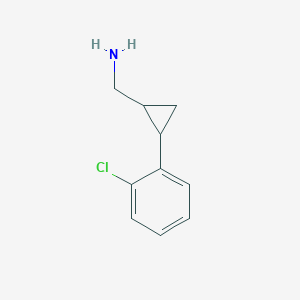
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
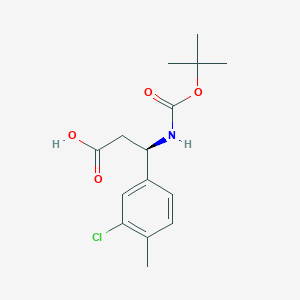
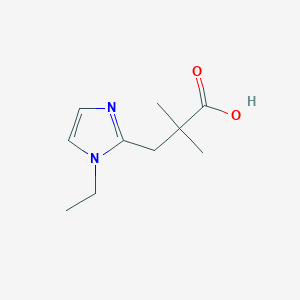
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)



